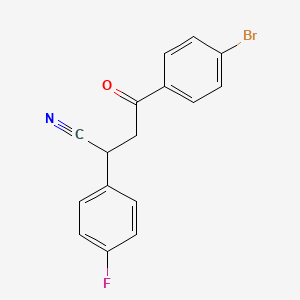
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile (4-BPF-4-OBN) is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been found to have a wide range of properties, including a high boiling point and a low melting point. In addition, it is a highly polar compound with a strong dipole moment and is also highly soluble in water. It is also known to have a low level of toxicity and is relatively stable in the environment.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid and can form a complex with a Lewis base, such as a carboxylic acid. This complex can then react with other molecules to form a variety of products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile are not well understood. However, it is believed that the compound can act as a weak inhibitor of enzymes, such as cytochrome P450, which are involved in the metabolism of drugs. In addition, the compound has been shown to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile in laboratory experiments include its low toxicity, high solubility in water, and its ability to form complexes with Lewis bases. The major limitation of using this compound in laboratory experiments is its low boiling point and low melting point, which can make it difficult to work with at high temperatures.
Zukünftige Richtungen
There are a number of potential future directions for research into 4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile. These include further investigation into its mechanism of action, its potential applications in materials science and nanotechnology, and its potential use as an inhibitor of enzymes involved in drug metabolism. In addition, the compound could be studied for its potential use as a drug delivery system, as well as its potential applications in the synthesis of organic light-emitting diodes. Finally, further research into the compound’s toxicity and environmental stability could be conducted to determine its potential safety for use in laboratory experiments.
Synthesemethoden
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile can be synthesized using a variety of methods. The most common method is the reaction of bromobenzene with 4-fluorobenzene in the presence of a base, such as sodium hydroxide. This reaction yields the desired product in high yields, with minimal byproducts. Other methods of synthesis include the use of palladium catalysts and microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of a number of different compounds, including pharmaceuticals and agrochemicals. In addition, it has been used in the synthesis of materials for use in nanotechnology, as well as for the synthesis of polymers. It has also been used in the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in displays and lighting.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWTELAOCTYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-4-isobutyl-5-oxo-1-[(2-oxo-2-phenylethyl)thio]-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2879724.png)
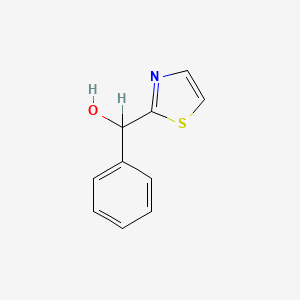

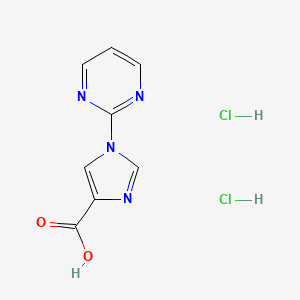

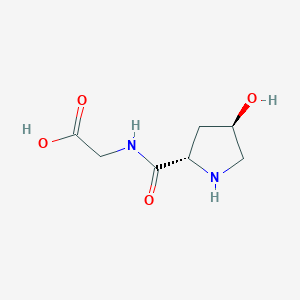
![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)
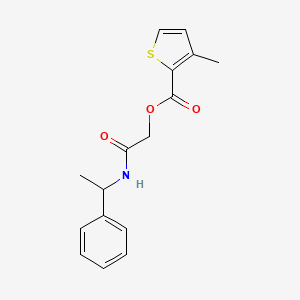
![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)
![1-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2879741.png)
![methyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879742.png)
![(Pentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2879744.png)
![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)